N,N'-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride
Description
N,N'-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride is a dihydrochloride salt of a substituted ethylenediamine derivative. The compound features two alpha-methylphenethyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This structural modification enhances its lipophilicity and may influence its solubility, stability, and biological interactions.
Properties
CAS No. |
4106-16-5 |
|---|---|
Molecular Formula |
C20H30Cl2N2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-phenylpropan-2-yl-[2-(1-phenylpropan-2-ylazaniumyl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C20H28N2.2ClH/c1-17(15-19-9-5-3-6-10-19)21-13-14-22-18(2)16-20-11-7-4-8-12-20;;/h3-12,17-18,21-22H,13-16H2,1-2H3;2*1H |
InChI Key |
PMPSHUSOASXBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)[NH2+]CC[NH2+]C(C)CC2=CC=CC=C2.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride typically involves the reaction of alpha-methylphenethylamine with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2 alpha-methylphenethylamine+ethylenediamine→N,N’-Bis(alpha-methylphenethyl)ethylenediamine
The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylenediamine backbone is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted ethylenediamine compounds.
Scientific Research Applications
N,N’-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme kinetics and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding and van der Waals interactions, leading to modulation of their activity. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ethylenediamine Derivatives with Aromatic Substituents
N,N'-Bis(benzyl)ethylenediamine Dihydrochloride (CAS 63674-12-4)
- Structure : Benzyl groups replace the alpha-methylphenethyl substituents.
- Properties : Higher molecular weight (MW ~369.37 g/mol) compared to simpler derivatives. Enhanced lipophilicity due to aromatic rings.
- Applications : Used in industrial and pharmaceutical intermediates (e.g., pesticide synthesis) .
N,N'-Diphenylethylethylenediamine Dihydrochloride (CAS 99590-70-2)
- Structure : Phenyl groups directly attached to ethylenediamine.
- Properties : Reduced solubility in polar solvents compared to hydroxy-substituted analogs.
- Applications: Potential use in coordination chemistry or catalysis .
N-(1-Naphthyl)ethylenediamine Dihydrochloride (CAS 1465-25-4)
Ethylenediamine Derivatives with Functional Groups
Trientine Hydrochloride (N,N’-Bis(2-aminoethyl)-1,2-ethenediamine Dihydrochloride)
- Structure: Linear ethylenediamine with aminoethyl side chains.
- Properties : High water solubility due to multiple amine groups.
- Applications : FDA-approved chelating agent for Wilson’s disease, facilitating copper excretion .
N,N’-Bis(2-hydroxybenzyl)ethylenediamine Dihydrochloride
- Structure : Hydroxybenzyl substituents introduce hydrogen-bonding capability.
- Properties : Demonstrates cytotoxic activity in cancer cell lines (A549, MDA-MB-231) by inducing cell cycle arrest and mitochondrial membrane depolarization .
Ethylenediamine-N,N′-diacetic Acid Dihydrochloride
Comparative Analysis of Key Properties
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~370 (estimated) | Moderate in water | Alpha-methylphenethyl, HCl |
| N-(1-Naphthyl)ethylenediamine diHCl | 259.17 | High in water | Naphthyl, HCl |
| N,N’-Bis(benzyl)ethylenediamine diHCl | 369.37 | Low in water | Benzyl, HCl |
| Trientine Hydrochloride | 219.2 | High in water | Aminoethyl, HCl |
Biological Activity
N,N'-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride is a compound belonging to the class of ethylenediamine derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its ethylenediamine backbone substituted with alpha-methylphenethyl groups. This structural configuration is crucial for its biological activity, particularly in interactions with cellular targets.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of various ethylenediamine derivatives, including this compound. In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis and cell cycle arrest |
| MDA-MB-231 (Breast Cancer) | 20 | Disruption of mitochondrial membrane potential |
| PC3 (Prostate Cancer) | 18 | Activation of reactive oxygen species (ROS) |
Note: IC50 values represent the concentration required to inhibit cell viability by 50%.
The mechanisms underlying the cytotoxic effects of this compound involve multiple pathways:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : It causes cell cycle arrest at various phases, particularly G1 and G2/M phases, preventing cancer cell proliferation.
- Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, leading to increased ROS production and subsequent apoptosis.
Case Studies
- In Vitro Study on A549 Cells : A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.
- Breast Cancer Cell Line Analysis : In experiments involving the MDA-MB-231 breast cancer cell line, flow cytometry analysis showed an increase in sub-G1 phase cells after treatment, confirming the induction of apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N'-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride?
- Methodology :
- Step 1 : React α-methylphenethylamine with ethylenediamine under controlled stoichiometric conditions. Use a polar aprotic solvent (e.g., DMF) and a coupling agent to facilitate diamine formation.
- Step 2 : Hydrochloride salt formation is achieved by treating the free base with concentrated HCl in an ethanol/water mixture. Recrystallize from hot water or ethanol to enhance purity .
- Validation : Confirm reaction completion via TLC or HPLC. Characterize the product using H/C NMR and FT-IR to verify amine proton shifts (~δ 1.5–2.5 ppm) and secondary amine stretching (3200–3400 cm) .
Q. How should researchers assess the purity and structural integrity of this compound?
- Analytical Techniques :
- Chromatography : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) to quantify purity. Compare retention times with standards .
- Spectroscopy : H NMR in DO or DMSO-d to resolve aromatic and aliphatic protons. ESI-MS for molecular ion confirmation (expected [M+H] ~455.3 g/mol).
- Elemental Analysis : Verify Cl content via ion chromatography or gravimetric analysis after AgNO precipitation .
Q. What are the optimal storage conditions to prevent degradation?
- Stability Data : The compound is hygroscopic and light-sensitive. Store in amber glass vials under inert gas (N/Ar) at 2–8°C. Desiccate with silica gel to mitigate hydrolysis .
- Handling : Use gloveboxes for moisture-sensitive experiments. Avoid prolonged exposure to acids or oxidizing agents, which may degrade the diamine backbone .
Advanced Research Questions
Q. How can researchers design experiments to study interactions with biological macromolecules?
- Experimental Design :
- Enzyme Inhibition Assays : Incubate the compound with target enzymes (e.g., monoamine oxidases) and monitor activity via spectrophotometric detection of reaction byproducts (e.g., HO using horseradish peroxidase-coupled assays) .
- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Prepare ligand solutions in PBS (pH 7.4) to mimic physiological conditions .
- Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC or K values. Cross-validate with molecular docking simulations (AutoDock Vina) to predict binding poses .
Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. X-ray)?
- Case Example : Discrepancies in stereochemical assignments between NMR (solution state) and X-ray (solid state) may arise due to conformational flexibility.
- Resolution :
- Perform variable-temperature NMR to detect dynamic equilibria.
- Use single-crystal X-ray diffraction to unambiguously assign stereochemistry .
- Compare experimental IR spectra with DFT-calculated vibrational modes to validate structural models .
Q. Which advanced spectroscopic methods are suitable for probing stereochemical properties?
- Chiral Analysis :
- Circular Dichroism (CD) : Measure Cotton effects in the 200–300 nm range to assess enantiomeric excess.
- Polarimetry : Determine specific rotation ([α]) in methanol or chloroform.
- Solid-State Studies :
- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For diastereomers, compare unit cell parameters and space groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
